molecular formula C4H5NO3 B031944 3-methyloxazolidine-2,5-dione CAS No. 5840-76-6

3-methyloxazolidine-2,5-dione

Cat. No.: B031944
CAS No.: 5840-76-6
M. Wt: 115.09 g/mol
InChI Key: PMPAXURTFMSZSN-UHFFFAOYSA-N
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Description

3-Methyloxazolidine-2,5-dione is a versatile and high-value heterocyclic building block of significant interest in synthetic organic and medicinal chemistry. Its core structure serves as a constrained scaffold and a key precursor to novel compounds. A primary research application is its use as a synthon for β-lactam derivatives, the foundational structure of penicillin and cephalosporin antibiotics, enabling the exploration of novel antibiotic agents. Furthermore, it acts as a masked or protected form of a glycine derivative, facilitating the synthesis of modified peptides and other complex molecules by introducing conformational restraint. Researchers also utilize this compound in the development of enzyme inhibitors, where the oxazolidinedione ring can mimic transition states or interact with active sites, particularly in studies related to hydrolases. Its mechanism often involves ring-opening reactions, nucleophilic attack at the carbonyl carbons, or N-alkylations, providing multiple points for chemical diversification. This reagent is essential for constructing diverse heterocyclic libraries, studying structure-activity relationships (SAR), and developing new pharmacophores. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5NO3/c1-5-2-3(6)8-4(5)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPAXURTFMSZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207114
Record name 3-Methyl-2,5-oxazolidine-dione
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Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5840-76-6
Record name 3-Methyl-2,5-oxazolidine-dione
Source ChemIDplus
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Record name 3-Methyl-2,5-oxazolidine-dione
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Record name 3-Methyloxazolidine-2,5-dione
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Chemical Reactivity and Mechanistic Investigations of 3 Methyloxazolidine 2,5 Dione

Ring-Opening Reaction Mechanisms

The five-membered oxazolidine-2,5-dione (B1294343) ring is inherently strained and susceptible to ring-opening reactions under various conditions. This reactivity is a key feature in its application as a monomer in polymerization processes.

One of the most significant applications of 3-methyloxazolidine-2,5-dione, also known as sarcosine (B1681465) N-carboxyanhydride (Sar-NCA), is in the ring-opening polymerization to produce polysarcosine, a type of polypeptide. smolecule.compolymersource.ca This process can be initiated by nucleophiles, which attack one of the carbonyl carbons, leading to the opening of the ring and the formation of a propagating chain. The specific mechanism can vary depending on the initiator and reaction conditions. For instance, primary amines can initiate polymerization by attacking the C5 carbonyl group, leading to the formation of a carbamate (B1207046) intermediate that subsequently decarboxylates to extend the polymer chain.

Under certain conditions, such as in the presence of strong acids or bases, the oxazolidine (B1195125) ring can undergo hydrolysis, resulting in the formation of N-methylglycine (sarcosine) and carbon dioxide. evitachem.comontosight.ai Extended heating with hydrogen chloride, for example, can cause undesired ring-opening to generate an acid chloride byproduct. smolecule.com

Carbonyl Group Reactivity and Functional Group Transformations

The two carbonyl groups within the this compound ring are key sites for chemical reactions. These electrophilic centers are susceptible to attack by nucleophiles. smolecule.comevitachem.com

The carbonyl groups can react with a variety of nucleophiles, leading to the formation of different derivatives. For instance, reactions with amines or alcohols can result in the formation of amides or esters, respectively, following ring opening. evitachem.com The reactivity of the carbonyl groups is central to the functional group transformations that this compound can undergo.

Electrophilic and Nucleophilic Interactions

The electrophilic nature of the carbonyl carbons in this compound makes them prone to nucleophilic attack. evitachem.com This is a fundamental aspect of its reactivity. For example, the synthesis of the compound itself can involve the intramolecular cyclization where the carbonyl oxygen attacks an electrophilic carbon.

Oxidation and Reduction Pathways

This compound can undergo both oxidation and reduction reactions, leading to different classes of compounds.

Oxidation: The compound can be oxidized to form the corresponding oxazolidinones. Common oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412) can be used for this transformation.

Reduction: Reduction of this compound can yield oxazolidinols. Strong reducing agents like lithium aluminum hydride are typically employed for this purpose. This reaction targets the dione (B5365651) functional group, converting the carbonyl moieties into alcohol groups.

Substitution Reactions and Ring Modification

Substitution reactions can occur at different positions of the this compound ring, allowing for its modification and the synthesis of various derivatives. Nucleophilic substitution reactions can lead to the replacement of the nitrogen or oxygen atoms in the ring with other functional groups. Reagents like alkyl halides and acyl chlorides are commonly used for these transformations.

Furthermore, the synthesis of derivatives with different substituents at the 5-position is a common strategy to modulate the compound's properties. For example, 5-fluoroalkyl-5-methyloxazolidine-2,4-diones have been prepared through fluorinative dehydroxylation or displacement reactions. researchgate.net

Stereoselective Additions to Substituted Oxazolidine-2,5-diones

The stereochemistry of substituted oxazolidine-2,5-diones plays a crucial role in directing the outcome of addition reactions. The synthesis of these compounds from L-amino acids and their subsequent transformations can proceed without racemization under mild conditions, preserving the optical purity. smolecule.com

In Diels-Alder reactions, N-substituted 5-alkylidene-1,3-oxazolidine-2,4-diones have shown high stereo- and regioselectivity. clockss.org For instance, the addition to cyclopentadiene (B3395910) can be highly stereoselective. clockss.org The nitrogen atom of the 2-oxazolidinone (B127357) ring appears to control the orientation of the dienophile's approach. acs.org Similarly, Michael addition reactions benefit from the stereochemical control provided by chiral oxazolidine-2,5-diones, enabling the construction of quaternary stereocenters with predictable outcomes. smolecule.com

Reaction TypeReactantKey FeatureSelectivityReference
Diels-Alder CycloadditionN-substituted 5-alkylidene-1,3-oxazolidine-2,4-dionesCaptodative olefinsHigh stereo- and regioselectivity clockss.org
1,3-Dipolar CycloadditionN-substituted 5-alkylidene-1,3-oxazolidine-2,4-diones with nitrones-Highly regioselective, yielding only C-5 substituted adducts clockss.org
Michael AdditionChiral oxazolidine-2,5-dionesChiral auxiliaryHigh facial selectivity smolecule.com

Biotransformation and Metabolic Pathways of Oxazolidine-2,5-dione Derivatives

The biotransformation and metabolic pathways of oxazolidine-2,5-dione derivatives are of interest, particularly in the context of drug development. While specific metabolic pathways for this compound are not extensively detailed, the general reactivity of the oxazolidine ring provides insights into its likely fate in biological systems.

The five-membered oxazolidine-2,5-dione ring is more strained and reactive compared to six-membered rings like those in diketopiperazines, which can influence its metabolic stability. The presence of ester and amide-like bonds suggests that hydrolysis, mediated by esterases and amidases, would be a probable metabolic pathway, leading to ring opening and the formation of simpler, more polar molecules that can be readily excreted.

The antibacterial activity of some oxazolidinone derivatives is attributed to their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. ajrconline.org This mechanism of action highlights a specific interaction with biological macromolecules. The metabolic fate of such derivatives would involve enzymatic transformations aimed at detoxification and elimination from the body.

Derivatives and Structural Analogues of 3 Methyloxazolidine 2,5 Dione

N-Substituted Oxazolidine-2,5-dione (B1294343) Derivatives

The nitrogen atom at the 3-position of the oxazolidine-2,5-dione ring is a key site for substitution, significantly influencing the molecule's physical and chemical properties. 3-Methyloxazolidine-2,5-dione itself is an example of an N-substituted derivative, where a methyl group is attached to the nitrogen. nih.gov This substitution has distinct effects compared to other analogues.

Research on N-carboxyanhydrides (NCAs), a class to which oxazolidine-2,5-diones belong, shows that the nature of the N-substituent dictates properties like steric hindrance and hydrophobicity. The methyl group in this compound offers moderate steric hindrance and hydrophobicity. This contrasts with derivatives bearing larger or more functionalized groups. For instance, an N-phenyl group, as seen in N-phenylglycine N-carboxyanhydride (PhGly-N-CA), substantially increases hydrophobicity, making such compounds more suitable for applications in non-polar environments.

The synthesis of N-aryl substituted oxazolidinones and oxazolidine-2,4-diones, which are structurally related, often involves methods like the coupling of aryl carbamates with reagents like epichlorohydrin (B41342) or direct N-arylation, providing a versatile toolkit for creating a wide array of N-substituted derivatives. acs.orgresearchgate.net The substituent's electronic and steric properties also influence the dihedral angles between the oxazolidine (B1195125) ring and the substituent group, which in turn affects crystal packing, solubility, and reactivity.

Table 1: Comparison of N-Substituted Oxazolidine-2,5-dione Analogues (N-Carboxyanhydrides)

Substituent at N3 Compound Example Key Property Influence
Hydrogen Oxazolidine-2,5-dione (Glycine NCA) Parent compound, baseline for comparison.
Methyl This compound (Sarcosine NCA) Provides moderate steric hindrance and hydrophobicity.
Dimethyl (at C4) Alanine NCA (Ala-NCA) Increased steric bulk compared to the glycine (B1666218) analogue.
Phenyl N-Phenylglycine NCA (PhGly-N-CA) Significantly enhances hydrophobicity.
Benzyl (B1604629) (S)-4-Benzyloxazolidine-2,5-dione Chiral substituent enabling enantioselective synthesis. smolecule.com

Functionalization at Various Ring Positions

Beyond N-substitution, the carbon atoms of the oxazolidine-2,5-dione ring can also be functionalized, leading to a wide range of structurally diverse molecules.

Functionalization at C4: The carbon atom at position 4 is a common site for introducing substituents, which can impart chirality and serve as a handle for further chemical modifications. For example, (S)-4-benzyloxazolidine-2,5-dione, derived from the amino acid L-phenylalanine, is a chiral building block used in asymmetric synthesis. smolecule.com The benzyl group at the C4 position provides a rigid chiral scaffold, enabling the controlled formation of enantiomerically pure products. smolecule.com Similarly, derivatives like 4-(2,4-dichlorophenyl)oxazolidine-2,5-dione (B13722502) and (R)-4-(4-((trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione highlight the possibility of introducing various aryl groups at this position, each altering the electronic and steric profile of the molecule. ontosight.aivulcanchem.com The simultaneous substitution at both N3 and C4, as seen in (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, further demonstrates the synthetic versatility of this heterocyclic system. vulcanchem.com

Functionalization at C5: The C5 position, part of a carbonyl group, can also be a site for chemical transformation. While less common as a substitution site in the parent ring, related compounds like 5-alkylidene-1,3-oxazolidine-2,4-diones showcase functionalization at this position through an exocyclic double bond. clockss.org

Ring Reactivity: The oxazolidine-2,5-dione ring itself undergoes several fundamental chemical reactions. It can be reduced using agents like lithium aluminum hydride or sodium borohydride (B1222165) to yield the corresponding oxazolidinols. Conversely, oxidation can convert the dione (B5365651) into other related structures. The carbonyl groups are susceptible to nucleophilic attack, leading to ring-opening reactions, a key feature in their use for peptide synthesis and polymerization. smolecule.com

Table 2: Examples of Functionalization at Ring Positions of Oxazolidine-2,5-diones

Position Type of Functionalization Example Compound
C4 Alkyl/Aryl Substitution (S)-4-Benzyloxazolidine-2,5-dione smolecule.com
C4 Aryl Substitution 4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione vulcanchem.com
C5 (Carbonyl) Ring-Opening Reactions Reaction with nucleophiles to form amides smolecule.com
N3 and C4 Disubstitution (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione vulcanchem.com

Comparative Chemical Analysis with Related Dione Heterocycles

To fully appreciate the chemistry of this compound, it is useful to compare it with other dione-containing heterocyclic systems. These comparisons highlight how the identity of the heteroatoms and the ring size influence the molecule's structure, stability, and reactivity.

Imidazolidine-2,4-dione, commonly known as hydantoin (B18101), is a five-membered heterocycle structurally similar to oxazolidine-2,5-dione, but with a second nitrogen atom in the ring at position 1 instead of an oxygen atom. wikipedia.org This difference is significant. Hydantoins are synthesized through methods like the Bucherer-Bergs reaction from aldehydes and ketones or the Urech reaction from amino acids. wikipedia.orgceon.rs

The presence of two nitrogen atoms in the hydantoin ring, compared to one nitrogen and one oxygen in the oxazolidine-2,5-dione ring, alters the electronic distribution and reactivity. Hydantoins are known for their acidity and can be readily halogenated at the nitrogen positions to form N-halo derivatives used as disinfectants. wikipedia.org Hydrolysis of hydantoins provides a route to amino acids, a reaction that underscores their connection to peptide chemistry. wikipedia.org While both heterocycles are important in medicinal chemistry, hydantoin derivatives are particularly well-known as anticonvulsants, such as phenytoin. wikipedia.orgontosight.ai

Morpholine-2,5-diones are six-membered heterocyclic compounds containing both an ester and an amide linkage within the ring. researchgate.net They are typically synthesized by the cyclization of N-(α-haloacyl)-α-amino acids or N-(α-hydroxyacyl)-α-amino acids. researchgate.netacs.org

The most significant difference from the five-membered oxazolidine-2,5-dione is the ring size. Six-membered rings like morpholine-2,5-dione (B184730) are generally less strained and therefore less reactive than their five-membered counterparts. This difference in reactivity is crucial. The higher ring strain of oxazolidine-2,5-diones makes them highly effective monomers for ring-opening polymerization (ROP) to produce polypeptides. While morpholine-2,5-diones also undergo ROP, it is to produce polydepsipeptides, which are alternating copolymers of α-hydroxy acids and α-amino acids. researchgate.netutwente.nlnih.gov The thermal and mechanical properties of the resulting polymers are influenced by the structure of the monomeric ring.

Oxolane-2,5-dione, commonly known as succinic anhydride (B1165640), is a very close structural analogue of oxazolidine-2,5-dione. ontosight.aiwikipedia.org It is a five-membered cyclic dicarboxylic anhydride, meaning it contains an oxygen atom at position 1 but lacks a nitrogen atom at position 3. wikipedia.org This seemingly minor change—the absence of the N-methyl group—results in major differences in chemical behavior.

Succinic anhydride is highly reactive, primarily due to the strained anhydride linkage. ontosight.ai It readily undergoes hydrolysis in the presence of water to form succinic acid and reacts with alcohols to yield monoesters. wikipedia.org These reactions are characteristic of cyclic anhydrides. In contrast, the presence of the N-methyl group in this compound forms a more stable amide-like linkage (an N-carboxyanhydride). While still reactive and susceptible to ring-opening, it is generally more stable towards simple hydrolysis than a cyclic anhydride. The nitrogen atom also provides a site for substitution, which is absent in oxolane-2,5-dione, allowing for greater diversity in the resulting derivatives.

Table 3: Comparative Analysis of Dione Heterocycles

Feature This compound Imidazolidine-2,4-dione (Hydantoin) Morpholine-2,5-dione Oxolane-2,5-dione (Succinic Anhydride)
Ring Size 5-membered 5-membered 6-membered 5-membered
Heteroatoms O at 1, N at 3 N at 1, N at 3 O at 1, N at 4 O at 1
Key Structural Feature N-Carboxyanhydride Cyclic di-amide (ureide) Cyclic ester-amide Cyclic dicarboxylic anhydride
Relative Reactivity High (strained ring) Moderate Lower (less strained ring) Very High (strained anhydride) ontosight.ai
Primary Use in Polymerization Ring-opening polymerization to polypeptides Less common for polymerization Ring-opening polymerization to polydepsipeptides researchgate.net Used to make polyesters and as a cross-linking agent
Key Reactions Nucleophilic ring-opening smolecule.com N-Halogenation, hydrolysis to amino acids wikipedia.org Nucleophilic ring-opening researchgate.net Hydrolysis to dicarboxylic acid, esterification wikipedia.org

Applications in Organic Synthesis and Building Block Utility

Role as Versatile Synthetic Intermediates and Building Blocks

3-Methyloxazolidine-2,5-dione is a versatile intermediate in organic synthesis and materials science. Its primary role is as an α-amino acid N-carboxyanhydride (NCA), specifically the NCA derived from sarcosine (B1681465) (N-methylglycine). acs.org NCAs are highly useful building blocks for the synthesis of artificial polypeptides, which have a wide range of biomedical applications, including drug delivery, antibiotics, and tissue engineering. acs.org The reactivity of the oxazolidinedione ring allows it to serve as a precursor for various pharmaceutical agents and other fine chemicals. ontosight.ai Derivatives of this compound have been investigated for their potential as anti-inflammatory and antimicrobial agents. The structure is also used as a foundational scaffold for developing more complex molecules in medicinal chemistry and for creating new materials. ontosight.ai

Preparation of Complex Organic Structures

The utility of this compound extends to the preparation of complex organic structures, most notably through its function as an NCA. These intermediates are crucial for producing polymers such as polyamides. For instance, this compound can undergo ring-opening polymerization to form poly(oxazolidinone) derivatives, which are explored for biomedical applications due to their potential biocompatibility.

The synthesis of the oxazolidinedione core itself can be achieved through various methods, which can be adapted to create a wide range of derivatives. These methods often involve the cyclization of amino acid precursors or their derivatives. smolecule.comujconline.net The choice of reagents and reaction conditions is critical for optimizing yield and purity. ontosight.airsc.org

Table 1: Selected Methods for the Synthesis of Oxazolidine-2,5-diones

MethodKey ReagentsTypical ConditionsKey FeaturesReference
Photo-on-Demand PhosgenationAmino Acid, Chloroform (B151607)UV irradiationIn situ generation of phosgene (B1210022) for efficient NCA synthesis.
Triphosgene (B27547) MethodAmino Acid, TriphosgeneAnhydrous THF, 60°CA safer, crystalline alternative to gaseous phosgene, suitable for industrial scale.
CO₂ Insertion (T3P® System)Amino Acid, CO₂, Propylphosphonic Anhydride (B1165640) (T3P®)Acetonitrile (B52724), 65°C, high pressureUtilizes CO₂ directly, offering a greener alternative. Scalable to kilogram quantities. rsc.org
DBU-Catalyzed CO₂ Insertion2-Chloroacetamides, CO₂, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Room temperature, atmospheric pressureEnergy-efficient method operating under mild conditions, ideal for lab-scale synthesis.
Continuous-Flow SynthesisAmino Acid, CO₂Microfluidic reactor, 70°C, 50 barEnhances reproducibility, reduces reaction times, and minimizes racemization.

Synthesis of Amino Acid Derivatives and Peptidomimetics

A significant application of this compound and its parent structure is in the synthesis of amino acid derivatives and peptidomimetics. As an N-carboxyanhydride, it is a key monomer for creating polypeptides. acs.orglookchem.com The synthesis of NCAs from various amino acids using reagents like chloroform has been demonstrated, showcasing a versatile route to these important building blocks. acs.orgnih.gov

Table 2: Synthesis of Various α-Amino Acid N-Carboxyanhydrides (NCAs)

NCA Compound NameStarting Amino AcidYieldReference
(S)-4-Benzyloxazolidine-2,5-dioneL-Phenylalanine89% nih.gov
This compoundSarcosine62% acs.orgnih.gov
(S)-4-Methyloxazolidine-2,5-dioneL-Alanine59% nih.gov
(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dioneL-Tyrosine50% nih.gov
Oxazolidine-2,5-dione (B1294343)Glycine (B1666218)31% nih.gov

Furthermore, the oxazolidinedione scaffold is employed in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability. nih.gov For example, pseudo β-turn peptidomimetics have been created using 5-aminomethyloxazolidine-2,4-dione rings, which are synthesized from α-hydroxy-β-amino acids. nih.gov These structures are valuable in medicinal chemistry for modulating protein-protein interactions. nih.gov The synthesis of such peptidomimetics can be performed using solid-phase techniques, allowing for the rapid generation of molecular libraries for drug discovery. nih.gov

Applications in Industrial Process Stream Treatment, e.g., H2S Scavenging

In industrial applications, certain oxazolidine (B1195125) derivatives are known for their role in treating process streams, particularly for the removal of hydrogen sulfide (B99878) (H₂S). google.com However, it is crucial to distinguish between different oxazolidine compounds. The compound widely used as an H₂S scavenger is 3,3′-methylenebis[5-methyloxazolidine] (MBO) , a bisoxazolidine. google.comvink-chemicals.comepo.org This compound effectively neutralizes H₂S by reacting with it to form stable, non-volatile products through the opening of the oxazolidine ring. Compositions containing MBO are used to decrease the H₂S content in liquids and gases, which is important for reducing health hazards and corrosion in industrial plants. google.com

There is no direct evidence in the reviewed literature to suggest that this compound itself is used for H₂S scavenging. This industrial application is specific to related oxazolidine structures like MBO. google.com

Polymer Science and Material Applications of 3 Methyloxazolidine 2,5 Dione

Monomer Role in Polymerization Reactions

3-Methyloxazolidine-2,5-dione, also known as sarcosine (B1681465) N-carboxyanhydride (NCA), is a crucial monomer in the synthesis of polysarcosine, a type of polypeptoid. polymersource.ca Polypeptoids are a class of polymers that are structurally similar to polypeptides but have side chains attached to the nitrogen atom of the amide backbone instead of the α-carbon. This structural difference imparts unique properties to polypeptoids, such as enhanced solubility and resistance to enzymatic degradation, making them attractive for various biomedical applications. The polymerization of this compound proceeds through a ring-opening polymerization (ROP) mechanism, where the oxazolidine-2,5-dione (B1294343) ring is opened to form the repeating units of the polymer chain.

The ability to control the polymerization of NCAs like this compound is critical for producing well-defined polymers with specific molecular weights and low polydispersity. uoi.gr However, the presence of multiple reactive sites in the NCA molecule can lead to side reactions, making controlled polymerization challenging. uoi.grillinois.edu Recent advancements in polymerization techniques have enabled the synthesis of well-defined polypeptides and polypeptoids by minimizing these side reactions. uoi.gr

The ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is the primary method for synthesizing polypeptides and polypeptoids. nih.govwikipedia.org This process involves the opening of the heterocyclic NCA ring and the subsequent formation of amide bonds, leading to the creation of a polymer chain with the release of carbon dioxide. wikipedia.org The polymerization can be initiated by various species, including primary amines, secondary amines, alcohols, water, and organometallic complexes. dcu.ie

The general reaction for the ROP of an NCA, such as this compound, can be represented as follows:

n RCHNHC(O)OC(O) → [N(H)CH(R)CO)]n + n CO2 wikipedia.org

The controlled nature of NCA ROP allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, which is essential for their application in fields like drug delivery and tissue engineering. rsc.org

The ROP of NCAs can proceed through several mechanistic pathways, with the most common being the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). nih.govdcu.ie The choice of initiator and reaction conditions significantly influences which mechanism predominates. uoi.gr

The Normal Amine Mechanism (NAM) is typically initiated by nucleophiles such as primary or secondary amines. dcu.ieacs.org In this mechanism, the amine initiator attacks the C5 carbonyl group of the NCA monomer, leading to the opening of the ring and the formation of a carbamic acid intermediate. dcu.ie This intermediate then rapidly decarboxylates to yield an amino-terminated growing chain, which can then attack another NCA monomer, propagating the polymerization. dcu.ie

A key feature of the NAM is that the initiator becomes incorporated into the polymer chain. nih.gov The rate of initiation is often faster than the rate of propagation, which contributes to the formation of polymers with low polydispersity. dcu.ie However, the presence of the N-H proton in traditional NCAs can lead to side reactions. rsc.org

Table 1: Key Characteristics of the Normal Amine Mechanism (NAM)

Feature Description
Initiator Primary or secondary amines dcu.ieacs.org
Initiation Step Nucleophilic attack on the C5 carbonyl of the NCA dcu.ie
Propagation The amino-terminated growing chain attacks a new NCA monomer dcu.ie
Initiator Fate Becomes part of the polymer chain nih.gov

| Polymer Characteristics | Typically results in polymers with low polydispersity dcu.ie |

The Activated Monomer Mechanism (AMM) is favored when strong bases, such as tertiary amines or alkoxides, are used as initiators. nih.govdcu.ie In the AMM, the initiator deprotonates the NCA monomer at the nitrogen atom, creating a highly nucleophilic NCA anion. uoi.grnih.gov This activated monomer then attacks another NCA monomer to initiate and propagate the polymerization. nih.gov

Unlike the NAM, the initiator in the AMM is not incorporated into the polymer chain. nih.gov The AMM can lead to very high molecular weight polymers, but it is often associated with a lack of control over the polymerization, resulting in broad molecular weight distributions. illinois.edumpg.de This is partly because the propagation can be faster than initiation. dcu.ie

Table 2: Key Characteristics of the Activated Monomer Mechanism (AMM)

Feature Description
Initiator Strong bases (e.g., tertiary amines, alkoxides) nih.govdcu.ie
Initiation Step Deprotonation of the NCA monomer to form an anion uoi.grnih.gov
Propagation The activated monomer anion attacks another NCA monomer nih.gov
Initiator Fate Does not become part of the polymer chain nih.gov

| Polymer Characteristics | Can produce high molecular weight polymers, often with broad polydispersity illinois.edumpg.de |

The coexistence of NAM and AMM can occur, particularly when using secondary amine initiators, which can complicate the polymerization and affect the properties of the resulting polymer. mpg.denih.gov

Zwitterionic ring-opening polymerization (ZROP) of N-substituted N-carboxyanhydrides, such as this compound, can be initiated by certain nucleophilic catalysts like N-heterocyclic carbenes (NHCs) or amidines. acs.orgacs.org In this mechanism, the initiator attacks the NCA monomer to form a zwitterionic intermediate. acs.org This intermediate then propagates by adding more monomer units.

A unique feature of ZROP is that under certain conditions, particularly in low dielectric solvents, the propagating chain ends can remain in close proximity due to Coulombic interactions, effectively forming a cyclic propagating species. acs.org This can lead to the formation of cyclic polymers upon termination. acs.org The use of initiators like 1,8-diazabicycloundec-7-ene (DBU) has been shown to produce polypeptoids with controlled molecular weights and narrow polydispersity indices. acs.org

A more recent development in controlled NCA polymerization is the use of silyl-containing initiators, such as N-trimethylsilyl (N-TMS) amines. rsc.org This method proceeds via a silyl (B83357) group transfer mechanism. The initiation involves the transfer of the silyl group from the initiator to the NCA monomer. rsc.org

The chain propagation then occurs through the transfer of the silyl group from the carbamate (B1207046) end of the growing chain to the incoming monomer. rsc.orgpku.edu.cn This mechanism is advantageous because it can suppress the competing activated monomer pathway, leading to enhanced control over the polymerization, even when using secondary amine-based initiators. rsc.org DFT calculations have shown that the transfer of the TMS group is thermodynamically favored over proton transfer in the normal amine mechanism. frontiersin.org This method has proven effective for the controlled polymerization of various NCAs, yielding polypeptides with predictable molecular weights and low polydispersity. rsc.org

Mechanistic Pathways of NCA Polymerization

Synthesis of Polypeptides and Polypeptoids

This compound is a derivative of an α-amino acid N-carboxyanhydride (NCA), which are crucial building blocks for the synthesis of artificial polypeptides. nih.gov The ring-opening polymerization of NCAs is a widely utilized method for preparing high-molecular-weight polypeptides on a large scale with diverse side-chain functionalities. bohrium.comacs.org

The polymerization of this compound, specifically, leads to the formation of poly(N-methyl glycine), a polypeptoid. Polypeptoids are a class of polymers that are structurally similar to polypeptides but have their side chains attached to the nitrogen atom of the backbone rather than the α-carbon. This structural difference imparts unique properties, such as enhanced proteolytic stability and conformational flexibility. The synthesis of N-methylated polypeptides can be efficiently achieved through the controlled ring-opening polymerization of N-methyl-α-amino acid N-carboxyanhydrides, like this compound, often promoted by organic acids. bohrium.com

The polymerization process can be initiated by various nucleophiles, with primary amines being one of the most common. chemicalbook.com The mechanism of polymerization can proceed through different pathways, such as the normal amine mechanism (NAM) or the activated monomer mechanism (AMM), depending on the initiator and reaction conditions. dcu.ie

Below is a table summarizing the synthesis of various polypeptides and polypeptoids from their corresponding N-carboxyanhydrides.

MonomerPolymerInitiator/CatalystKey Findings
This compound (Sar-NCA)Poly(N-methyl glycine)Organic AcidsEfficient synthesis of N-methylated polypeptides. bohrium.com
(S)-4-Methyloxazolidine-2,5-dione (L-Ala-NCA)Poly(L-alanine)Primary AminesForms block copolymers with other amino acids like leucine (B10760876) and phenylalanine. chemicalbook.comlookchem.comlabcompare.com
L-alanine-N-carboxyanhydride (Ala-NCA)Alanine-grafted ChitosanChitosanImproves the hydrophilicity and solubility of chitosan. ucl.ac.uk
Various α-Amino Acid NCAsPolypeptide-based materialsVariousUsed in drug delivery, gene therapy, and tissue engineering. nih.gov

Development of Biodegradable and Biocompatible Polymer Architectures

A significant advantage of using this compound and other NCAs in polymer synthesis is the inherent biocompatibility and biodegradability of the resulting polypeptides. acs.orgdcu.ie These synthetic polypeptides are analogues of natural proteins and are therefore well-suited for biomedical applications. bohrium.comacs.org

Polypeptide-based materials, including those derived from this compound, are being explored for a wide range of biomedical uses, such as in the creation of hydrogels for tissue engineering and drug delivery systems. nih.gov These materials can mimic the properties of the natural extracellular matrix, providing a suitable environment for cell growth and tissue regeneration. nih.gov The versatility in side-chain design allows for the functionalization of these polymers to achieve specific biological activities and interactions. acs.org

For instance, copolymers can be synthesized by combining this compound with other cyclic monomers. The copolymerization of morpholine-2,5-dione (B184730) derivatives with monomers like ε-caprolactone or DL-lactide results in biodegradable polyesteramides with a range of chemical and physical properties. utwente.nl By incorporating functional groups into the polymer structure, it is possible to create materials with pendant carboxylic acid, amine, or thiol groups, further expanding their utility. utwente.nl

The following table highlights the development of various biodegradable and biocompatible polymer architectures.

Monomer(s)Polymer ArchitectureKey PropertiesPotential Applications
This compound and other NCAsPolypeptide HydrogelsBiocompatible, biodegradable, bioactive, functional diversity. nih.govTissue engineering scaffolds, cell encapsulation, drug delivery. nih.gov
Morpholine-2,5-dione derivatives and ε-caprolactone/DL-lactideBiodegradable PolyesteramidesWide range of chemical and physical properties. utwente.nlSurgical sutures, absorbable bone plates, controlled drug release devices. utwente.nl
L-alanine-N-carboxyanhydride and ChitosanAlanine-grafted Chitosan CopolymersImproved solubility and biocompatibility. ucl.ac.ukBiocompatible materials for cell proliferation. ucl.ac.uk

Engineering Polymers with Tailored Properties through Controlled Polymerization

The ability to control the polymerization process of this compound and other NCAs is crucial for engineering polymers with specific, tailored properties. bohrium.com Controlled polymerization techniques allow for the precise manipulation of molecular weight, molecular weight distribution (polydispersity), and polymer architecture (e.g., block copolymers, star polymers). nih.govresearchgate.net

Living polymerization, a type of controlled polymerization, enables the synthesis of well-defined block copolymers by the sequential addition of different monomers. nih.gov For example, block copolymers of polystyrene and polyethylene (B3416737) oxide have been synthesized using sequential anionic polymerization. cmu.edu This approach allows for the creation of materials that combine the distinct properties of each block, leading to unique self-assembly behaviors and applications. The synthesis of block copolymers can also be achieved by combining different polymerization methods, such as atom transfer radical polymerization (ATRP) and ring-opening polymerization (ROP). nih.gov

The properties of the resulting polymers are directly influenced by factors such as the initiator concentration, which can be adjusted to control the molar mass distribution. d-nb.info By carefully selecting the monomers, initiators, and polymerization conditions, it is possible to design polymers with specific thermal, mechanical, and morphological characteristics. ucl.ac.uk

The table below illustrates how controlled polymerization can be used to engineer polymers with tailored properties.

Polymerization TechniqueMonomersResulting Polymer ArchitectureTailored Properties
Sequential Living Anionic PolymerizationStyrene, Ethylene OxideDiblock Copolymer (PS-b-PEO)Combines properties of both blocks for unique self-assembly. cmu.edu
Combination of ATRP and ROPTwo structurally different monomersBlock CopolymerCharacteristic thermal transitions of both polymer blocks. nih.gov
Controlled Radical PolymerizationVinyl monomersPolymer Brushes on Inorganic SurfacesEnhanced biocompatibility and biodegradability for biomedical devices. dcu.ie
Ring-Opening PolymerizationThis compound, other NCAsBlock CopolymersPredictable multiblock sequences and high molecular weights. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For 3-methyloxazolidine-2,5-dione, the ¹H NMR spectrum is expected to be relatively simple, displaying two distinct singlets. The protons of the methyl group attached to the nitrogen atom (N-CH₃) would produce one singlet, while the methylene (B1212753) protons (CH₂) in the five-membered ring would generate another. The integration of these signals would correspond to a 3:2 proton ratio, confirming the presence of these groups.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Four distinct signals are anticipated: one for the methyl carbon, one for the methylene carbon, and two for the carbonyl carbons at positions 2 and 5 of the oxazolidine (B1195125) ring. The chemical shifts of the carbonyl carbons are particularly characteristic, appearing far downfield. While experimental spectra are the definitive standard, computational methods based on Density Functional Theory (DFT) can accurately predict chemical shifts, providing a valuable reference. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Group Predicted Chemical Shift (ppm) Expected Multiplicity
¹H N-CH₃ ~2.9 - 3.1 Singlet
¹H -CH₂- ~4.2 - 4.4 Singlet
¹³C N-CH₃ ~30 - 35 Quartet (in ¹H-coupled)
¹³C -CH₂- ~50 - 55 Triplet (in ¹H-coupled)
¹³C C=O (C5) ~165 - 170 Singlet

Note: Predicted values are based on standard chemical shift ranges and analysis of similar heterocyclic structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Techniques

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption bands of its two carbonyl groups. The anhydride-like nature of the dione (B5365651) structure results in two strong C=O stretching vibrations, typically observed at high wavenumbers. The asymmetric stretch usually appears at a higher frequency than the symmetric stretch. An ATR-IR spectrum of the parent compound, oxazolidine-2,5-dione (B1294343), shows these characteristic peaks. nih.gov Other expected absorptions include C-H stretching from the methyl and methylene groups and C-N and C-O stretching vibrations within the fingerprint region.

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Anhydride) Asymmetric Stretch ~1850 - 1870 Strong
C=O (Anhydride) Symmetric Stretch ~1780 - 1800 Strong
C-H (Alkyl) Stretch ~2900 - 3000 Medium
C-O Stretch ~1000 - 1300 Strong

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₄H₅NO₃), the exact monoisotopic mass is 115.027 Da. uni.lu In high-resolution mass spectrometry (HRMS), this precise mass confirms the molecular formula. Electron impact (EI) ionization often leads to fragmentation of the molecular ion (M⁺·). Plausible fragmentation pathways for this molecule include the loss of a carbon dioxide molecule (44 Da) to form a fragment ion at m/z 71, or cleavage of the N-CH₃ bond. Predicted mass-to-charge ratios (m/z) for various adducts under different ionization conditions have been calculated. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct/Fragment Formula Predicted m/z Notes
[M+H]⁺ C₄H₆NO₃⁺ 116.034 Protonated molecule
[M+Na]⁺ C₄H₅NNaO₃⁺ 138.016 Sodiated molecule
[M]⁺· C₄H₅NO₃⁺· 115.027 Molecular ion

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. google.com

A common method for purity analysis would involve reversed-phase HPLC, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, typically by a UV detector. Given that N-carboxyanhydrides can be sensitive to moisture, non-aqueous or carefully controlled mobile phases are often preferred. Chiral HPLC can also be employed to assess the optical purity if the parent amino acid was chiral. acs.org Flash column chromatography on silica (B1680970) gel has also been demonstrated as a general and effective method for the purification of various NCAs, avoiding the need for recrystallization which can be difficult for some derivatives. bohrium.com

Table 4: Representative HPLC Method for Purity Analysis

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile (B52724) and Water
Flow Rate 1.0 mL/min
Detection UV at ~210 nm

| Column Temperature | 30 °C |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions and crystal packing.

While the specific crystal structure of this compound is not prominently available, analysis of closely related compounds provides significant insight into the expected structural features. For instance, the X-ray crystal structure of N-methyl-5,5-dimethyloxazolidine-2,4-dione has been determined. iucr.org The study revealed a nearly planar five-membered oxazolidine ring. iucr.org Such an analysis for this compound would confirm the planarity of the ring, the precise bond lengths of the C=O, C-O, and C-N bonds, and how the molecules pack together in the crystal lattice.

Table 5: Crystallographic Data for the Analogous Compound N-methyl-5,5-dimethyloxazolidine-2,4-dione

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.449
b (Å) 6.032
c (Å) 19.639
**β (°) ** 97.95
**Volume (ų) ** 756.51

| Z (Molecules/Unit Cell) | 4 |

Source: Kistenmacher, T. J., & Stucky, G. D. (1970). Acta Cryst., B26, 1445-1450. iucr.org This data illustrates the type of detailed structural information that would be obtained from a crystallographic analysis of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the fundamental properties of molecules at the atomic level. For 3-methyloxazolidine-2,5-dione, these calculations would provide a detailed picture of its three-dimensional structure and the distribution of electrons.

The first step in a computational study is geometry optimization, where the lowest energy arrangement of the atoms is determined. This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. The five-membered oxazolidine (B1195125) ring is not expected to be perfectly planar. Studies on similar heterocyclic structures, such as 3-methylideneoxolane-2,5-dione, have shown a flat envelope conformation where one atom deviates slightly from the plane of the other four nih.gov. A similar analysis for this compound would identify the specific puckering of its ring.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Furthermore, the calculation of the molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of chemical attack.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Calculation) This table presents hypothetical data to illustrate the typical output of a DFT geometry optimization. Actual values would require a specific computational study.

ParameterAtom Pair/TripletCalculated Value
Bond Length (Å) C2=O1.19
C5=O1.20
N3-C21.38
N3-C41.45
N3-CH31.46
O1-C21.35
O1-C51.44
Bond Angle (°) C2-N3-C4112.0
O1-C2-N3108.5
N3-C4-C5103.0
Dihedral Angle (°) C5-O1-C2-N3-5.8

Reaction Pathway Modeling and Transition State Analysis

The oxazolidine-2,5-dione (B1294343) core is known for its susceptibility to nucleophilic attack and ring-opening reactions, largely due to the presence of two carbonyl groups . Computational modeling can elucidate the mechanisms of these reactions by mapping the potential energy surface from reactants to products.

This analysis involves locating the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy of the reactants and the transition state, the activation energy (Ea) for the reaction can be determined. This value is critical for predicting the reaction rate and understanding its feasibility under different conditions.

For this compound, a key reaction to model would be its hydrolysis, involving the attack of a water molecule on one of the carbonyl carbons. Computational studies could compare the activation energies for attack at the C2 versus the C5 position, predicting which site is more reactive. Such studies on related cycloadditions have successfully used DFT calculations to establish thermodynamic and kinetic parameters, confirming that reaction pathways can be reliably predicted. mdpi.com.

Table 2: Hypothetical Energy Profile for a Ring-Opening Reaction of this compound This table provides an example of data that would be generated from a reaction pathway analysis.

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0.0
Transition State+15.2
Intermediate-5.4
Products-12.8

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are used to study these motions over time, providing a powerful tool for conformational analysis.

An MD simulation would model the movement of every atom in this compound, typically in a simulated solvent environment, by solving Newton's equations of motion. These simulations, often run for nanoseconds or longer, reveal the accessible conformations of the molecule and the transitions between them mdpi.com. For the five-membered ring of this compound, MD simulations would show how the ring puckers and flexes at a given temperature. Analysis of the simulation trajectory can identify the most stable or populated conformations, which may differ from the single lowest-energy structure found in a vacuum. Such conformational preferences have been shown to be critical in related oxazolidinedione scaffolds nih.gov. The stability of different conformations can be assessed by analyzing metrics like the root mean square deviation (RMSD) over the course of the simulation nih.gov.

Table 3: Illustrative Conformational Population from a Hypothetical Molecular Dynamics Simulation This table shows the kind of data an MD simulation could provide regarding the molecule's flexibility.

ConformationRing Puckering TypePopulation (%)Key Dihedral Angle (O1-C5-C4-N3)
1C4-exo Envelope6520.5°
2C5-endo Envelope30-18.9°
3Twist510.2°

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry is widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing compounds. For this compound, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used with DFT, can predict the ¹H and ¹³C NMR chemical shifts nih.govruc.dk. By comparing the calculated spectrum with experimental data, one can confirm the structure of the molecule and assign specific signals to each atom. Similarly, calculations can predict vibrational frequencies, aiding in the interpretation of infrared (IR) spectra.

Beyond spectroscopy, quantum chemical calculations can furnish various reactivity descriptors. These are indices derived from the electronic structure that predict how a molecule will behave in a chemical reaction. Key descriptors include:

Fukui Functions: These indicate the most likely sites for nucleophilic, electrophilic, or radical attack.

These descriptors provide a more nuanced understanding of reactivity than a simple MEP map and are essential tools for predicting the chemical behavior of novel compounds.

Table 4: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) This table illustrates how computational methods can be used to aid in the assignment of NMR spectra.

AtomCalculated ¹³C Shift (ppm)Calculated ¹H Shift (ppm)
C2 (C=O)168.5-
C5 (C=O)172.1-
C4 (-CH2-)45.33.95
N-CH328.93.10

Future Research Directions and Emerging Paradigms for 3 Methyloxazolidine 2,5 Dione

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-carboxyanhydrides (NCAs) like 3-methyloxazolidine-2,5-dione often involves reagents such as phosgene (B1210022) or its equivalents, which pose significant environmental and safety concerns. A primary future research direction is the development of greener, safer, and more efficient synthetic methodologies.

Emerging research on related oxazolidinone structures points toward several promising strategies:

Carbon Dioxide (CO2) as a C1 Building Block : Utilizing CO2 as a renewable and non-toxic C1 source is a highly attractive sustainable approach. researchgate.net Research has demonstrated the synthesis of 2-oxazolidinones through the cycloaddition of CO2 to aziridines, a method prized for its high atom economy. researchgate.net Future work could adapt this philosophy to develop phosgene-free routes to oxazolidine-2,5-diones from N-methylglycine (sarcosine) derivatives, potentially via novel catalytic cycles that fix CO2.

Deep Eutectic Solvents (DES) : Recent studies have highlighted the use of deep eutectic solvents as dual catalyst-solvent systems for synthesizing oxazolidinones from epoxides and isocyanates. rsc.orgresearchgate.net These systems are economical, recyclable, and environmentally benign, offering high atom economy and reaction mass efficiency. rsc.orgresearchgate.net Investigating the applicability of DES for the cyclization of N-methylglycine derivatives could lead to a more sustainable manufacturing process for this compound.

Continuous Flow Organocatalysis : The development of continuous flow processes using immobilized, recyclable organocatalysts presents another frontier. rsc.org A polystyrene-supported catalyst has been successfully used for the synthesis of 2-oxazolidinones from epoxy amines and CO2 in a continuous flow system. rsc.org This approach offers enhanced safety, efficiency, and scalability, and its adaptation for NCA synthesis could represent a significant advancement.

Table 1: Comparison of Synthetic Routes for Oxazolidine-2,5-dione (B1294343) Analogs

Feature Traditional Method (e.g., Leuchs) Emerging Sustainable Routes
Reagents Phosgene or equivalents, N-alkoxycarbonyl amino acid chlorides CO2, aziridines, epoxides, isocyanates
Solvents Organic solvents (e.g., THF) Deep Eutectic Solvents (DES), solvent-free conditions researchgate.netresearchgate.net
Catalysts Not always required; relies on heat/vacuum Organocatalysts, Metal-Organic Frameworks (MOFs), phosphonium (B103445) ionic liquids researchgate.netrsc.org
Sustainability Low (toxic reagents, solvent waste) High (renewable feedstock like CO2, recyclable catalysts/solvents) researchgate.netrsc.orgrsc.org
Atom Economy Moderate High to excellent researchgate.netrsc.org

Development of Advanced Functional Materials Based on Oxazolidine-2,5-diones

The primary application of this compound is its use as a monomer in the ring-opening polymerization (ROP) to produce polysarcosine. Polysarcosine is a non-ionic, hydrophilic, and biocompatible polypeptide, making it an attractive alternative to poly(ethylene glycol) (PEG) in biomedical applications. Future research is aimed at leveraging this platform to create more sophisticated and functional materials.

Advanced Polymer Architectures : Beyond simple linear homopolymers, future efforts will likely focus on synthesizing complex polymer architectures. This includes the creation of block copolymers by sequential monomer addition, allowing for the combination of polysarcosine blocks with other polypeptide or synthetic polymer blocks. Such copolymers could self-assemble into micelles, vesicles, or other nanostructures for applications in drug delivery and nanomedicine.

Stimuli-Responsive and "Smart" Materials : A key area of development is the incorporation of stimuli-responsive elements. By copolymerizing this compound with other functional NCAs, materials that respond to changes in pH, temperature, or redox potential can be designed. These "smart" materials are highly sought after for targeted drug release systems and advanced hydrogels for tissue engineering.

Bio-conjugation and Functional Surfaces : The polysarcosine backbone can be functionalized to create advanced bioconjugates. This involves attaching targeting ligands, therapeutic agents, or imaging probes to the polymer chain. Furthermore, polysarcosine brushes can be grafted onto surfaces to create non-fouling coatings for medical implants, biosensors, and drug delivery vehicles, preventing non-specific protein adsorption. The use of related oxazolidine (B1195125) derivatives in polyurethane systems to act as moisture scavengers and performance modifiers also suggests a broader potential for these heterocycles in coating technologies. wikipedia.org

Table 2: Potential Advanced Materials from this compound

Material Type Description Potential Applications
Block Copolymers Polymers containing a polysarcosine block and another distinct polymer block. Self-assembling nanocarriers for drug delivery, nanoreactors.
Stimuli-Responsive Hydrogels Cross-linked polymer networks that change properties in response to environmental cues. Controlled drug release, tissue engineering scaffolds, soft robotics.
Polymer-Drug Conjugates Covalent attachment of drug molecules to the polysarcosine backbone. Improved drug solubility, prolonged circulation time, targeted therapy.
Surface-Grafted Polymers Polysarcosine chains attached to a material surface. Non-fouling coatings for medical devices, improved biocompatibility.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biotechnology

The future potential of this compound can only be fully realized through synergistic, interdisciplinary research. The convergence of chemistry, materials science, and biotechnology is creating a new paradigm for the development of functional systems based on this compound.

Chemistry : Chemists will continue to explore novel synthetic routes (as discussed in 10.1) and design new NCA monomers with diverse functionalities. This foundational work provides the molecular toolkit for creating advanced materials.

Materials Science : Material scientists will focus on the polymerization of these monomers, controlling polymer architecture, and characterizing the physical and chemical properties of the resulting materials. innospk.com This includes studying self-assembly phenomena, mechanical properties of hydrogels, and surface modification techniques.

Biotechnology : Biotechnologists will apply these novel materials to solve biological problems. This involves evaluating the biocompatibility and biodegradability of new polymers, and testing their efficacy in applications such as drug delivery, tissue engineering, and diagnostics. innospk.com The well-established antibacterial activity of the broader oxazolidinone class of compounds could inspire the development of polysarcosine-based materials with inherent antimicrobial properties for medical applications. nih.govresearchgate.net

This collaborative cycle—from molecular design and synthesis to material fabrication and biological application—is essential for translating fundamental research into tangible technologies.

Targeted Applications in Specialized Chemical Processes

Beyond its role in creating bulk polymers, this compound and its derivatives are poised for use in more specialized and precise chemical processes.

Controlled and Living Polymerization : The use of NCAs in living ring-opening polymerization allows for the synthesis of polypeptides with precisely controlled molecular weights and low dispersity. This level of control is crucial for applications where polymer properties must be exact, such as in the creation of therapeutic proteins or precisely defined nanostructures. Future research will focus on developing new initiator and catalyst systems to further enhance this control and expand the range of accessible polymer architectures.

Building Blocks for Complex Molecules : The activated oxazolidine-2,5-dione ring is a reactive intermediate that can serve as a building block in organic synthesis beyond polymerization. Research could explore its use in multicomponent reactions or as a precursor for the synthesis of other complex heterocyclic structures that may have pharmaceutical relevance, tapping into the broad medicinal potential of the oxazolidinone scaffold. nih.govresearchgate.net

Peptide Synthesis : As a protected amino acid equivalent, this compound could find niche applications in solid-phase or liquid-phase peptide synthesis, particularly for the introduction of N-methylglycine units into peptide chains. This could be advantageous for creating peptidomimetics with improved stability and cell permeability.

Q & A

Q. What are the recommended methods for synthesizing 3-methyloxazolidine-2,5-dione in laboratory settings?

The synthesis of this compound derivatives typically involves cyclization reactions or modifications of pre-existing dione scaffolds. For example, pyrrolidine-2,5-dione analogs are synthesized via refluxing equimolar reactants in acetic acid, followed by crystallization . Similar protocols can be adapted by substituting starting materials (e.g., 4-methoxyaniline) with methylated precursors to introduce the 3-methyl group. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products, as demonstrated in the synthesis of 1-(4-acetylphenyl)-pyrrolidine-2,5-dione derivatives under neutral, elevated-temperature conditions in DMSO .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Characterization relies on multimodal spectroscopic validation:

  • ¹H/¹³C NMR : Assign peaks to confirm the methyl group position (e.g., δ ~2.1–2.3 ppm for CH₃ in oxazolidine-dione rings) and lactam carbonyl signals (δ ~170–180 ppm).
  • ESI-HRMS : Verify molecular weight and isotopic patterns to confirm the molecular formula .
  • X-ray crystallography : Resolve stereochemistry and confirm solid-state packing, as seen in 1-(4-methoxyphenyl)pyrrolidine-2,5-dione structures .
    Cross-referencing with literature data for analogous compounds (e.g., 4-methyloxazolidine-2,5-dione) is critical to validate assignments .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in spectroscopic data when analyzing substituted oxazolidine-dione derivatives?

Discrepancies in NMR or mass spectra often arise from tautomerism, solvent effects, or impurities. To address this:

  • Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) .
  • Comparative analysis : Benchmark data against structurally validated analogs, such as 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives, which exhibit well-documented carbonyl shifts .
  • Complementary techniques : Use IR spectroscopy to confirm carbonyl stretching modes (~1750 cm⁻¹ for lactams) and X-ray diffraction for unambiguous structural confirmation .

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Optimization strategies include:

  • Catalyst screening : Cellulose sulfuric acid improves regioselectivity in Michael adduct formation for pyrrolidine-2,5-dione derivatives .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates in cyclization steps .
  • DoE (Design of Experiments) : Apply model-based optimal experimental design (MB-OED) to identify critical parameters (e.g., temperature, stoichiometry) in multi-step syntheses, as demonstrated for 3,4-dihydro-1H-1-benzazepine-2,5-dione (DHBD) .

Q. What in vitro models are appropriate for assessing the bioactivity of this compound derivatives?

  • Enzyme inhibition assays : Fluorometric assays measuring GABA-transaminase activity (IC₅₀ values) are used for neuroactive dione derivatives .
  • Anticancer activity screening : Evaluate cytotoxicity against cancer cell lines using derivatives like 3-(4-oxo-2-thioxothiazolidine-3-yl)-pyrrolidine-2,5-dione, which show structure-dependent activity .
  • Anti-inflammatory models : Test spiroheterocyclic dione derivatives in COX-2 inhibition assays, as seen in dispiro[pyrazolidine-4,3'-pyrrolidinone] studies .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill management : Collect spills using absorbent materials (e.g., sand) and dispose of as hazardous waste .
  • Storage : Keep in sealed containers away from oxidizers and moisture .

Q. How should researchers mitigate the risks of byproduct formation during synthesis?

  • Chromatographic purification : Use flash chromatography or preparative HPLC to isolate target compounds from side products .
  • Reaction monitoring : Employ TLC or in-situ IR to track reaction progress and terminate before degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.